3-(tert-Butyl)picolinic acid
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Overview
Description
3-(tert-Butyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a tert-butyl group attached to the third position of the picolinic acid structure
Mechanism of Action
Target of Action
3-(tert-Butyl)picolinic acid is a derivative of picolinic acid, which is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
As a therapeutic agent, this compound works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs can inhibit viral replication and packaging, making it a potential anti-viral agent .
Biochemical Pathways
Picolinic acid, the parent compound, is a metabolite of tryptophan and plays a key role in zinc transport . By binding to ZFPs, it can disrupt normal cell homeostatic functions and viral replication .
Pharmacokinetics
The parent compound, picolinic acid, is known to be a pyridine carboxylate metabolite of tryptophan . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely based on its interaction with ZFPs. By binding to these proteins and disrupting their function, it can inhibit viral replication and packaging, potentially exerting anti-viral effects . It may also disrupt normal cell homeostatic functions .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, such as ph, temperature, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)picolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various alkyl halides or other electrophiles can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
3-(tert-Butyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent or in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Picolinic acid: The parent compound without the tert-butyl group.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Isonicotinic acid: Another isomer with a different carboxyl group position.
Uniqueness: 3-(tert-Butyl)picolinic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it useful in specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or as a ligand in coordination chemistry.
Properties
IUPAC Name |
3-tert-butylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWYWSXWJWFNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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